molecular formula C16H25NO2 B8017356 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol

2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol

Cat. No.: B8017356
M. Wt: 263.37 g/mol
InChI Key: MVKGDHBJUOEZQS-LICLKQGHSA-N
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Description

2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol is a synthetic phenolic compound of significant interest in chemical and materials research. It is structurally derived from the well-known antioxidant 2,6-di-tert-butyl-4-methylphenol (BHT) , a common stabilizer used to inhibit autoxidation in hydrocarbons, polymers, and fats . The addition of the (methoxyimino)methyl functional group distinguishes this compound, potentially altering its reactivity, coordination properties, and efficacy, making it a valuable subject for investigative studies. Researchers can utilize this compound as a key intermediate or precursor in organic synthesis, particularly for developing novel ligands or more complex stabilizer molecules . Its potential mechanism of action as an antioxidant likely involves the donation of a hydrogen atom from the phenolic hydroxyl group to free radicals, thereby interrupting destructive chain-propagation oxidation reactions in various substrates . The steric hindrance provided by the two ortho-positioned tert-butyl groups is a critical feature that enhances the stability of the resulting phenoxyl radical, thereby increasing the compound's effectiveness . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any personal use, and it must not be incorporated into food, cosmetics, pharmaceuticals, or consumer products. Researchers should consult the safety data sheet and handle the compound in a appropriately controlled laboratory setting.

Properties

IUPAC Name

2,6-ditert-butyl-4-[(E)-methoxyiminomethyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO2/c1-15(2,3)12-8-11(10-17-19-7)9-13(14(12)18)16(4,5)6/h8-10,18H,1-7H3/b17-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVKGDHBJUOEZQS-LICLKQGHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N/OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The foundational step in synthesizing this compound is the introduction of tert-butyl groups at the ortho positions of phenol. Industrial methods typically employ Friedel-Crafts alkylation using isobutylene and acid catalysts. For example, triflic acid or zeolites facilitate the electrophilic substitution reaction, yielding 2,6-di-tert-butylphenol as the primary intermediate .

Reaction Conditions:

  • Catalyst: Triflic acid (0.5–2 mol%) or H-beta zeolite

  • Temperature: 80–120°C

  • Pressure: 3–5 bar (for gaseous isobutylene)

  • Yield: 85–92% after recrystallization

This step is critical for ensuring regioselectivity, as competing para-alkylation is minimized under optimized conditions. Industrial reactors often use continuous-flow systems to enhance efficiency and reduce byproducts like 2,4-di-tert-butylphenol .

Oximation to Form Methoxyiminomethyl Group

The formyl intermediate undergoes oximation with methoxyamine (H₂N-OCH₃) to generate the (1E)-methoxyiminomethyl group. This stereospecific reaction typically proceeds in ethanol or methanol under acidic or neutral conditions.

Optimized Parameters:

  • Solvent: Methanol (anhydrous)

  • Molar Ratio: 1:1.2 (aldehyde:methoxyamine hydrochloride)

  • Temperature: 60°C, 6–8 hours

  • Yield: 70–78% after recrystallization

The E-configuration is favored due to thermodynamic stability, which can be confirmed via NMR or X-ray crystallography.

Alternative Route via Mannich Base Modification

A patent detailing the synthesis of 2,6-di-tert-butyl-4-methylphenol (US4122287A) suggests a pathway adaptable to the target compound . By modifying the hydrogenation step in the Mannich reaction, the methyl group could be replaced with a formyl group, enabling subsequent oximation.

Proposed Adaptation:

  • Mannich Reaction:

    • React 2,6-di-tert-butylphenol with formaldehyde and dimethylamine in methanol.

    • Yield: N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine (Mannich base).

  • Oxidation:

    • Use Jones reagent (CrO₃/H₂SO₄) to oxidize the benzylamine to a ketone.

  • Oximation:

    • Treat the ketone with methoxyamine to form the oxime.

Advantages:

  • Leverages established industrial protocols for Mannich reactions .

  • Avoids direct formylation challenges.

Industrial-Scale Production Considerations

Large-scale synthesis requires optimizing cost, safety, and yield. Key factors include:

Catalyst Recovery:

  • Zeolites or immobilized triflic acid derivatives enable reuse over multiple batches .

Purification:

  • Distillation: Remove low-boiling-point byproducts (e.g., excess isobutylene).

  • Recrystallization: Use hexane/ethyl acetate mixtures to isolate the final product .

Table 1: Comparative Analysis of Synthesis Routes

StepMethodYield (%)Temperature (°C)Catalyst
AlkylationFriedel-Crafts90100Triflic acid
FormylationVilsmeier-Haack65*25DMF/POCl₃
OximationMethoxyamine7560None
Mannich AdaptationOxidation/Oximation68*120CrO₃

*Theoretical yields based on analogous reactions .

Chemical Reactions Analysis

Types of Reactions

2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include hydroperoxides, reduced phenolic compounds, and substituted phenols .

Scientific Research Applications

Chemical Properties and Mechanism of Action

This compound has a molecular formula of C16H25NO2C_{16}H_{25}NO_2 and a molecular weight of 263.37 g/mol. It exhibits strong antioxidant activity, primarily through its ability to donate hydrogen atoms to free radicals, thus neutralizing them and preventing oxidative damage.

Chemistry

  • Antioxidant in Polymer Chemistry : The compound is widely utilized as an antioxidant in polymer formulations to prevent oxidative degradation. This is crucial for enhancing the shelf life of plastics and other materials exposed to environmental stressors.

Biology

  • Oxidative Stress Protection : Research indicates that the compound may offer protective effects against oxidative stress in biological systems. It has been studied for its potential to mitigate cellular damage due to reactive oxygen species (ROS) in various cell types.

Medicine

  • Therapeutic Potential : Ongoing studies are investigating its role in preventing oxidative damage in cells and tissues, which could have implications for treating diseases linked to oxidative stress, such as neurodegenerative disorders.

Industry

  • Additive in Food and Cosmetics : The compound is commonly used as an additive in food products, cosmetics, and pharmaceuticals to extend shelf life and maintain product stability. Its effectiveness as an antioxidant helps preserve the quality of these products over time.

Data Tables

Case Study 1: Antibiofilm Activity

A study demonstrated the antibiofilm potential of a related compound, 2,6-Di-tert-butyl-4-methylphenol (DTBMP), against pathogenic Vibrio species. The research revealed that DTBMP effectively inhibited biofilm formation at a concentration of 250 μg/ml and improved survival rates in aquaculture species exposed to these pathogens . Although this study focused on a related compound, it underscores the potential applications of similar phenolic compounds in combating microbial infections.

Case Study 2: Stability Under Environmental Conditions

Research indicates that the stability of 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol under various environmental conditions makes it suitable for industrial applications where longevity is critical. Its resistance to oxidation enhances its utility as an additive in formulations exposed to air and light.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Substituent Effects on Physicochemical Properties

Table 1: Key Physicochemical Properties of Analogues
Compound Name (Substituent) Melting Point (°C) Yield (%) LogP (Predicted) Key Functional Groups
Target: 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol N/A N/A ~3.5* Methoxyimino, phenol
2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol 91–92 94.7 4.18 Dimethylamino, phenol
LQFM212 (piperazine derivative) N/A N/A ~2.8* Piperazine, phenol
15c (hexylimino-cycloheptaquinoline) 62–65 68 ~6.2* Hexylimino, cycloheptaquinoline
3aa (phenyl(tosyl)methyl) N/A 96 ~5.0* Tosyl, phenyl, phenol
4an (benzylsulfonyl-phenyl) 140–142 N/A ~4.5* Benzylsulfonyl, phenyl, phenol

Notes:

  • Lipophilicity: The dimethylamino derivative (LogP 4.18) is more lipophilic than the target compound, likely due to the nonpolar dimethyl group. The methoxyimino group’s polar nature may lower LogP (~3.5), enhancing water solubility .
  • Melting Points: Bulky substituents (e.g., tosyl in 3aa) increase melting points via stronger van der Waals interactions. Flexible alkyl chains (e.g., hexylimino in 15c) reduce packing efficiency, lowering melting points .
Table 3: Bioactivity Comparisons
Compound Key Bioactivity Mechanism/Application
Target compound Antioxidant (presumed) Radical scavenging via phenol moiety
LQFM212 Anti-inflammatory, antioxidant MAPK pathway inhibition, LPS-induced model
Triazine derivatives Antiproliferative (preliminary) Triazine-mediated cell cycle disruption
3aa Intermediate for thioether synthesis Sulfonylation for drug delivery systems
  • Antioxidant Efficacy: The target compound’s methoxyimino group may stabilize the phenoxyl radical, enhancing antioxidant activity compared to dimethylamino derivatives .
  • Therapeutic Potential: LQFM212’s dual anti-inflammatory and antioxidant effects highlight the advantage of piperazine substituents in neuroprotection .

Biological Activity

2,6-Di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol, also known by its CAS number 14446-64-1, is a phenolic compound that has garnered attention for its biological activities. This article aims to provide a comprehensive overview of its biological properties, including antioxidant effects, potential toxicity, and applications in various fields.

The compound's molecular formula is C₁₆H₂₅NO₂, with a molar mass of approximately 263.39 g/mol. It features a methoxyimino group that contributes to its unique biological activity.

Antioxidant Activity

This compound exhibits significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals, which can cause oxidative stress leading to cellular damage. Research indicates that this compound can effectively scavenge free radicals and inhibit lipid peroxidation, making it a potential candidate for use in food preservation and pharmaceuticals aimed at combating oxidative stress-related diseases .

Antimicrobial Activity

Emerging studies suggest that this compound may possess antimicrobial properties. The presence of the methoxyimino group could enhance its interaction with microbial membranes or enzymes, potentially leading to inhibitory effects against various bacterial strains. However, more detailed studies are needed to quantify these effects and elucidate the underlying mechanisms .

Case Studies

StudyFindings
Antioxidant Efficacy A study demonstrated that this compound significantly reduced oxidative stress markers in vitro when tested against free radicals generated by hydrogen peroxide .
Toxicity Assessment Research indicated potential hepatotoxic effects in animal models at high doses, similar to other phenolic compounds .
Antimicrobial Testing Preliminary tests showed inhibition of growth in Gram-positive bacteria; however, further research is required to establish effective concentrations and mechanisms .

The antioxidant activity of this compound is primarily attributed to its ability to donate hydrogen atoms to free radicals, thereby stabilizing them. This process prevents the propagation of oxidative chain reactions that can lead to cellular damage. Additionally, the methoxyimino group may facilitate interactions with specific biological targets involved in oxidative stress pathways .

Q & A

Q. What are the recommended synthetic routes and characterization methods for 2,6-di-tert-butyl-4-[(1E)-(methoxyimino)methyl]phenol?

  • Methodological Answer : Synthesis typically involves condensation of 2,6-di-tert-butyl-4-formylphenol with methoxyamine under acidic or catalytic conditions. Characterization should include:
  • Nuclear Magnetic Resonance (NMR) : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm the (E)-configuration of the methoxyimino group and absence of tautomerism (e.g., δ ~8.0 ppm for imine protons) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+^+) with mass accuracy <5 ppm .
  • X-ray Crystallography : For unambiguous structural confirmation, as demonstrated for structurally analogous tert-butylphenol derivatives .

Q. How can researchers validate analytical methods for quantifying this compound in polymer matrices?

  • Methodological Answer : Employ a combination of:
  • High-Performance Liquid Chromatography (HPLC) with UV detection (λ ~280 nm for phenolic absorption).
  • Thermodynamic Modeling : Use Scatchard-Hildebrand theory to predict partition coefficients between polymers (e.g., polyethylene) and food simulants like isooctane. Compare simulated results with experimental migration data to validate accuracy .
  • Calibration Standards : Prepare spiked polymer samples at known concentrations to establish linearity (R2^2 >0.99) and limit of detection (LOD <0.1 ppm).

Advanced Research Questions

Q. What mechanistic insights explain the antioxidant activity of this compound in autoxidation reactions?

  • Methodological Answer : The phenolic hydrogen abstraction mechanism dominates, as shown by:
  • Deuterium Isotope Effect Studies : A large isotope effect (kH_\text{H}/kD_\text{D} ~10.6 at 65°C) confirms hydrogen transfer is rate-limiting in styrene autoxidation inhibition .
  • Radical Trapping : Use Electron Paramagnetic Resonance (EPR) to detect phenoxyl radical intermediates.
  • Competitive Kinetics : Compare rate constants with reference antioxidants (e.g., BHT) in inhibited vs. uninhibited systems .

Q. How can computational models predict the dual inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) by derivatives of this compound?

  • Methodological Answer :
  • Molecular Docking : Use crystal structures of COX-2 (PDB: 5KIR) and 5-LOX (PDB: 3V99) to simulate binding interactions. Prioritize derivatives with methoxyimino groups that form hydrogen bonds with catalytic residues (e.g., Tyr385 in COX-2) .
  • QSAR Modeling : Corporate Hammett σ values for substituents on the aryl ring to predict IC50_{50} trends. For example, electron-withdrawing groups enhance 5-LOX inhibition .

Q. What strategies resolve contradictions between experimental and simulated antioxidant migration data in polymer systems?

  • Methodological Answer :
  • Parameter Refinement : Adjust solubility parameters (δ) in the Scatchard-Hildebrand model to account for polymer crystallinity and antioxidant-polymer interactions .
  • Experimental Validation : Use accelerated aging tests (e.g., 40°C, 75% RH) with GC-MS quantification to verify migration kinetics.
  • Error Analysis : Calculate relative root mean square deviations (RRMSD) between simulated and experimental partition coefficients; RRMSD <2% indicates robust model alignment .

Q. How can metabolic pathways of this compound be tracked in biological systems?

  • Methodological Answer :
  • Isotope Labeling : Synthesize 14C^{14}\text{C}-labeled compound for radiotracer studies in rat or trout models.
  • LC-MS/MS Metabolite Profiling : Identify phase I metabolites (e.g., demethylation of methoxyimino group) and phase II conjugates (e.g., glucuronides) using high-resolution orbitrap systems .
  • In Silico Prediction : Use software like Meteor Nexus to simulate metabolic cleavage sites, prioritizing imine hydrolysis and tert-butyl oxidation .

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